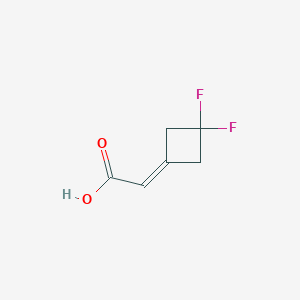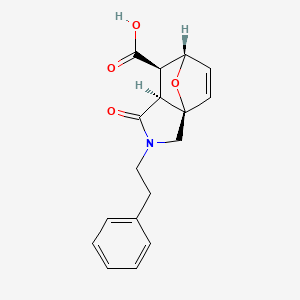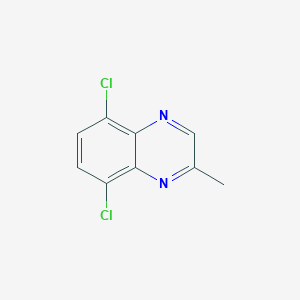
5,8-Dichloro-2-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dichloro-2-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methylquinoxaline typically involves the condensation of 2,3-dichloroaniline with methylglyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dichloro-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,8-Dichloro-2-methylquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound derivatives have shown promise as potential treatments for various diseases, including cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential.
Industry
Industrially, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the quinoxaline ring play a crucial role in binding to these targets, leading to the inhibition or activation of biological pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 5,7-Dichloro-2-methyl-8-quinolinol
- 5,7-Dichloro-8-hydroxyquinaldine
Uniqueness
Compared to similar compounds, 5,8-Dichloro-2-methylquinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms at positions 5 and 8, along with a methyl group at position 2, allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
5,8-dichloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |
Clé InChI |
YCINEBYSDPAYPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2N=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)

![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
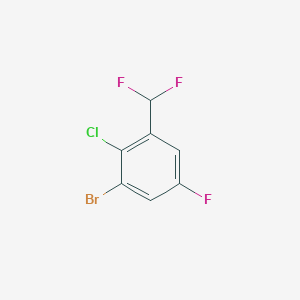

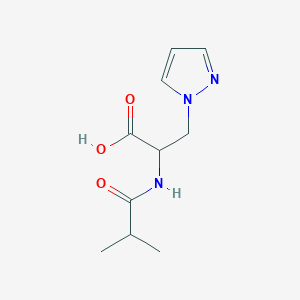
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
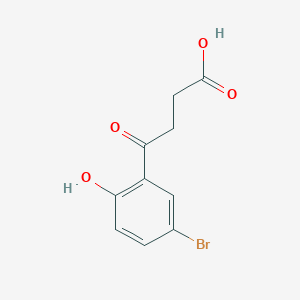
![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
